Totaralolal

Description

Contextualization of Totaralolal within Diterpenoid Research

This compound belongs to the diterpenoid class of natural products. smolecule.com Diterpenoids are a large and structurally diverse group of organic compounds derived from four isoprene (B109036) units, containing 20 carbon atoms. They are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govmdpi.com

The study of diterpenoids like this compound is a significant area of natural product chemistry. smolecule.com Researchers are interested in these compounds for their potential as scaffolds for the development of new drugs and for understanding the chemical defense mechanisms of the organisms that produce them. smolecule.commdpi.com The unique structural features of this compound, particularly its aldehyde group, distinguish it from other related diterpenoids and offer opportunities for synthetic modification. smolecule.com

Historical Perspective on this compound Research and Discovery

This compound was first identified from the Totara tree (Podocarpus totara), a species native to New Zealand known for its resistance to decay. smolecule.com The discovery of this compound came after the isolation of a related and more abundant diterpenoid, Totarol (B1681349), in 1910. smolecule.com Further phytochemical investigations of Podocarpus species, prompted by the known antimicrobial properties of their extracts, led to the characterization of this compound as a distinct compound with an aldehyde functional group. smolecule.com

Significance of this compound as a Natural Product in Academic Inquiry

The significance of this compound in academic research stems from its diverse biological activities and its unique chemical structure. smolecule.com As a natural product, it represents the vast chemical diversity found in nature and the potential for discovering new therapeutic agents. smolecule.comnih.gov Its demonstrated antibacterial and antifungal properties make it a subject of interest for developing new antimicrobial treatments. smolecule.com Furthermore, its role as a secondary metabolite in conifers highlights its ecological importance in plant defense mechanisms. smolecule.com

Overview of Advanced Research Trajectories for this compound

Current and future research on this compound is focused on several key areas:

Elucidating Mechanisms of Action: Ongoing studies aim to understand the specific molecular pathways through which this compound exerts its biological effects, including its impact on gene expression and cellular signaling. smolecule.com

Drug Discovery and Development: Researchers are exploring this compound as a potential scaffold for creating new drugs, particularly antimicrobials. smolecule.com This includes investigating the synergistic effects of this compound when combined with other compounds. smolecule.com

Agricultural Applications: Its bioactivity suggests potential use as a natural pesticide or fungicide in agriculture. smolecule.com

Cosmetic Formulations: The antioxidant properties of this compound may make it a suitable ingredient in cosmetic products aimed at skin health. smolecule.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H28O2 | uni-leipzig.deuoguelph.caresearchgate.net |

| Molecular Weight | 300.44 g/mol | uni-leipzig.deresearchgate.net |

| Exact Mass | 300.2093 | uoguelph.ca |

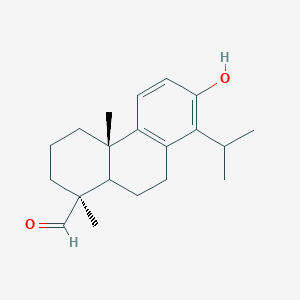

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H28O2/c1-13(2)18-14-6-9-17-19(3,12-21)10-5-11-20(17,4)15(14)7-8-16(18)22/h7-8,12-13,17,22H,5-6,9-11H2,1-4H3/t17?,19-,20-/m1/s1 |

InChI Key |

QMRLEXVAVRHWSE-IPNZSQQUSA-N |

SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CCC3[C@@]2(CCC[C@]3(C)C=O)C)O |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |

Origin of Product |

United States |

Isolation, Characterization, and Research Modalities of Totaralolal from Natural Sources

Methodologies for the Extraction and Advanced Purification of Totaralolal for Research

This compound, a naturally occurring diterpenoid phenol (B47542), is primarily sourced from the wood of the Tōtara tree (Podocarpus totara). smolecule.comoregonstate.eduwikipedia.org The extraction and purification of this compound for research purposes involve several key steps.

Initially, a process known as solvent extraction is employed. This typically begins with the use of a non-polar solvent to defat the plant material. Following this, a solvent with higher polarity is used to extract the phenolic compounds, including this compound. thepab.org A common laboratory-scale method is Soxhlet extraction, which allows for continuous and efficient extraction. thepab.org

For further purification, the crude extract undergoes additional separation techniques. One method leverages the phenolic nature of this compound. By treating the extract with an alkaline solution, the phenolic compounds are converted into their water-soluble salt forms, allowing for separation from non-phenolic impurities. Subsequent acidification of the aqueous layer causes the phenolic compounds to precipitate, yielding a more concentrated fraction.

Advanced purification to obtain high-purity this compound for research necessitates the use of chromatography. mediabros.storechromtech.comcolumn-chromatography.com Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a widely used technique. chromtech.comcolumn-chromatography.com In this method, the mixture is passed through the column, and the different components separate based on their varying affinities for the stationary and mobile phases. chromtech.com Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired compound. The final step to achieve highly pure this compound often involves recrystallization. byjus.com

Spectroscopic and Chromatographic Techniques in the Structural Elucidation of this compound

The precise chemical structure of this compound has been determined through the application of various spectroscopic and chromatographic techniques. espublisher.comwikipedia.orgtaylorfrancis.com These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the isolated this compound. studymind.co.uk When coupled with mass spectrometry (LC-MS), it also provides the molecular weight of the compound.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, its molecular formula is C₂₀H₂₈O₂ with a molecular weight of approximately 300.4 g/mol . smolecule.comnih.gov

Spectroscopic techniques provide further structural details: espublisher.comwikipedia.org

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group of the phenol and the carbonyl (C=O) group of the aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. These spectra provide information on the chemical environment of each proton and carbon atom, allowing for the complete elucidation of the complex, multi-ring structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the aromatic ring system in this compound. taylorfrancis.com

The combination of these analytical methods allows for the unambiguous confirmation of the structure of this compound as (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde. nih.gov

Chemodiversity and Variability of this compound in Botanical Samples (e.g., Podocarpus totara)

The concentration of this compound within Podocarpus totara can vary significantly. newzealandecology.org This variability, or chemodiversity, is influenced by a range of factors including the specific part of the plant, the age of the tree, and its geographical origin. newzealandecology.orgnih.gov

Research has shown that the heartwood of the tōtara tree is a particularly rich source of this compound. wikipedia.org The levels of this compound and other related compounds can differ between individual trees, even within the same population. This natural variation is an important consideration for any potential large-scale extraction efforts.

Studies on provenance variation in Podocarpus totara have indicated that genetic factors, which can be correlated with the environmental conditions of the seed source, influence characteristics like growth rate. newzealandecology.org While these studies have not always directly measured this compound content, they highlight the inherent genetic and phenotypic diversity within the species, which would likely extend to its chemical composition. This suggests that the production of this compound could be linked to the tree's developmental stage and its response to environmental cues. landcare.org.nz

Exploration of this compound Analogs and Related Diterpenoids from Natural Origins

This compound belongs to a class of chemical compounds known as diterpenoids. smolecule.com In nature, it is often found alongside a suite of structurally similar compounds, or analogs. nih.gov These related diterpenoids typically share the same core carbon skeleton but differ in their functional groups.

The exploration of these analogs is an active area of research in natural product chemistry. nih.gov By isolating and characterizing these related compounds, scientists can gain a better understanding of the biosynthetic pathways within the plant. It is believed that these various diterpenoids are synthesized through a series of enzymatic reactions, leading to a diverse array of structures.

Biosynthetic Pathways and Engineering Strategies for Totaralolal

Elucidation of Precursor Biosynthesis in Totaralol Formation

The biosynthesis of totaralol, like other diterpenoids, begins with the fundamental 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). smolecule.com This precursor is synthesized through the methylerythritol phosphate (B84403) (MEP) or the mevalonic acid (MVA) pathway. smolecule.com The MEP pathway, located in the plastids of higher plants, and the MVA pathway, found in the cytosol, both produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally GGPP.

The formation of the characteristic tricyclic diterpene skeleton of totaralol from the linear GGPP molecule involves a crucial cyclization step. This complex reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). The specific diTPS involved in totaralol biosynthesis first catalyzes the protonation-initiated cyclization of GGPP to form a pivotal carbocation intermediate. Subsequent intramolecular rearrangements and ring closures, guided by the enzyme's active site, lead to the formation of the totarane scaffold.

Identification and Characterization of Key Enzymes in Totaralol Biosynthesis

Several key enzymes are indispensable for the biosynthesis of totaralol. The identification and characterization of these enzymes are crucial for understanding and manipulating the biosynthetic pathway.

Diterpene Synthases (diTPSs): As mentioned, these are the primary enzymes responsible for forming the core carbon skeleton of totaralol from GGPP. smolecule.com The specific diTPS dictates the initial cyclization pattern and the resulting stereochemistry of the molecule.

Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization, the hydrocarbon backbone is often modified by P450s. These enzymes are responsible for introducing hydroxyl groups and other functionalities onto the diterpene scaffold. In the case of totaralol, a P450 is responsible for the hydroxylation at the C-13 position of the aromatic ring, a key feature of its structure.

Dehydrogenases: The final steps in the biosynthesis of some related compounds may involve dehydrogenases, which can catalyze the formation of double bonds or the oxidation of hydroxyl groups to ketones or aldehydes. mdpi.com

Table 1: Key Enzymes in Diterpenoid Biosynthesis

| Enzyme Class | Function in Diterpenoid Biosynthesis | Specific Role in Totaralol Pathway (Putative) |

| Diterpene Synthases (diTPSs) | Cyclization of GGPP to form the diterpene skeleton. smolecule.com | Catalyzes the formation of the totarane scaffold. |

| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications. nih.gov | Introduction of the hydroxyl group on the aromatic ring. |

| Dehydrogenases | Oxidation of hydroxyl groups. mdpi.com | Potential involvement in late-stage modifications. |

Genetic and Biochemical Approaches to Dissect Biosynthetic Intermediates

The elucidation of the step-by-step formation of totaralol relies on a combination of genetic and biochemical techniques. These approaches allow researchers to identify and characterize the transient intermediates that are formed along the biosynthetic pathway.

Gene Silencing and Knockout Mutants: By silencing or knocking out the genes encoding specific enzymes in the pathway, researchers can observe the accumulation of the substrate for that enzyme, thereby identifying it as a biosynthetic intermediate. frontiersin.org This reverse genetics approach has been instrumental in dissecting various plant and microbial metabolic pathways. frontiersin.orgnih.gov

In Vitro Enzyme Assays: Once a candidate gene is identified, the corresponding enzyme can be produced in a heterologous host (like E. coli or yeast) and purified. nih.gov The purified enzyme is then incubated with a suspected substrate, and the reaction products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm the enzyme's function and identify the intermediate.

Isotopic Labeling: Feeding experiments using isotopically labeled precursors (e.g., with ¹³C or ²H) can trace the flow of carbon atoms through the pathway. nih.gov By analyzing the labeling pattern in the final product and any accumulated intermediates, the biosynthetic route can be mapped out in detail.

Heterologous Expression and Metabolic Engineering for Enhanced Totaralol Production in Research Models

Due to the often low abundance of totaralol in its natural sources, researchers have turned to heterologous expression and metabolic engineering to create microbial cell factories for its production. nih.gov This approach involves transferring the biosynthetic genes for totaralol into a well-characterized and easily cultivable host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast). rockefeller.eduyoutube.com

Strategies for Enhanced Production:

Pathway Reconstruction: The first step is to introduce the genes encoding the key biosynthetic enzymes (diTPSs and P450s) into the chosen host. nih.gov

Precursor Supply Enhancement: To increase the flux towards totaralol, the endogenous pathways for GGPP production in the host organism are often engineered. mdpi.com This can involve overexpressing key enzymes in the MEP or MVA pathways. mdpi.com

Optimization of Enzyme Expression: The levels of the heterologously expressed enzymes are often fine-tuned to prevent the accumulation of toxic intermediates and to balance the metabolic load on the host cell. plos.org This can be achieved by using promoters of different strengths or by modifying the gene copy number.

Elimination of Competing Pathways: To channel more of the precursor GGPP towards totaralol, competing pathways that also utilize GGPP can be blocked by deleting the genes for the respective enzymes. youtube.com

Table 2: Common Research Models for Heterologous Production

| Host Organism | Advantages for Metabolic Engineering |

| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. youtube.com |

| Saccharomyces cerevisiae | Eukaryotic system (beneficial for expressing plant P450s), robust, GRAS (Generally Recognized As Safe) status. rockefeller.edu |

Through these sophisticated genetic and metabolic engineering strategies, the production of totaralol and other valuable terpenoids in microbial hosts is becoming an increasingly viable and sustainable alternative to chemical synthesis or extraction from natural sources. nih.gov

Synthetic Chemistry Approaches to Totaralolal and Its Advanced Analogues

Total Synthesis Strategies for Totaralol

The synthesis of totarol (B1681349) has been a subject of extensive research, leading to a variety of strategies for its total synthesis. The first total synthesis of racemic (±)-totarol was achieved by Barltrop and Rogers. publish.csiro.auwikipedia.org This foundational work provided confirmation of the proposed structure of the natural product. publish.csiro.au

Subsequent efforts focused on enantioselective syntheses to produce the naturally occurring (+)-totarol isomer. One notable approach, reported in 1979, utilized (R)-(−)-α-cyclocitral as a chiral starting material. oup.comresearchgate.net A key step in this synthesis involved a Wittig reaction to form a styryl derivative, which, after partial hydrogenation and intramolecular cyclization, yielded (+)-totaryl methyl ether. oup.com The final step was the demethylation of this ether to afford (+)-totarol. oup.com

More recent synthetic routes have aimed for greater efficiency and stereocontrol.

Convergent Synthesis: A convergent synthesis has been described that employs a diastereoselective epoxide/alkene/arene bicyclization, enabling the efficient preparation of (+)-totarol and related diterpenes. nih.govacs.org

From Natural Precursors: Efficient routes starting from other readily available natural products like (−)-sclareol, (+)-manool, and zamoranic acid have been developed. wikipedia.orgresearchgate.netgoogle.com The synthesis from zamoranic acid achieved complete stereoselectivity in the addition of the crucial isopropyl group. wikipedia.org A particularly concise route converts (−)-sclareol to (+)-totarol in six or seven steps, featuring a novel one-pot intramolecular aldol (B89426) condensation/α-alkylation as a key operation. researchgate.net

Chemoenzymatic Synthesis: A high-yield (41.8%) chemoenzymatic synthesis has also been reported. wikipedia.org This method uses a lipase-assisted resolution of a racemic β-keto ester to establish the required chirality early in the synthetic sequence. wikipedia.org

A summary of key total synthesis starting materials is presented below.

| Starting Material | Key Strategy | Reference(s) |

| 2,2,6-trimethylcyclohexanone | First total synthesis (racemic) | researchgate.net |

| (R)-(−)-α-cyclocitral | First enantioselective synthesis | oup.comresearchgate.net |

| Zamoranic Acid | Stereoselective isopropyl group addition | wikipedia.orggoogle.com |

| (−)-Sclareol / (+)-Manool | Concise route via aldol condensation/alkylation | researchgate.net |

| Racemic β-keto ester | Chemoenzymatic approach | wikipedia.org |

Semi-synthetic Transformations and Chemical Modifications of Totarol

Totarol serves as a versatile starting material for the synthesis of a wide array of derivatives through chemical modification. These transformations often target the phenolic hydroxyl group, the aromatic ring, or the aliphatic backbone of the molecule.

One of the earliest and most direct modifications is the formylation of the aromatic ring. Using the Gattermann hydrogen cyanide synthesis, a formyl group can be introduced onto the totarol scaffold, yielding what has been described as formyltotarol. rsc.org Another key transformation is the oxidation of one of the methyl groups to a primary alcohol, yielding 19-hydroxytotarol. rsc.orgpublish.csiro.au This diol is of particular relevance as it can be oxidized to the corresponding aldehyde and carboxylic acid, which have also been isolated from natural sources. rsc.org The aldehyde was confirmed by its reduction back to the diol using lithium aluminium hydride. rsc.org

Modifications of the phenolic hydroxyl at C-13 and substitutions at the C-12 position of the aromatic ring have been extensively explored to create libraries of new compounds. nih.gov These semi-synthetic derivatives are often created to probe structure-activity relationships. nih.govoup.com For instance, a series of triazole derivatives have been synthesized by linking them to the hydroxyl group of totarol using a click chemistry approach. researchgate.net

Development of Novel Methodologies for the Synthesis of Totarol Derivatives

The development of novel synthetic methodologies has enabled the creation of previously inaccessible totarol derivatives and analogues with unique structural features. These methods often provide more efficient and selective ways to modify the core totarol structure.

A key area of development has been the synthesis of heterocyclic analogues.

A-Ring Modifications: An advanced synthetic intermediate with a ketone on the A-ring has been used as a platform to attach fused heterocycles, such as indoles. acs.org

B-Ring Modifications: A de novo synthesis approach has allowed for a carbon-to-nitrogen atom replacement in the B-ring, creating a new class of analogues. acs.org

These strategies move beyond simple functional group interconversion on the natural product scaffold and involve more complex synthetic sequences to build novel ring systems. The synthesis of these heterocyclic derivatives has led to compounds with enhanced biological activities compared to the parent totarol. acs.org

Regio- and Stereoselective Synthesis of Totaralol Analogues for Mechanistic Probes

The synthesis of highly specific regio- and stereoisomers of totarol analogues is crucial for their use as mechanistic probes in biological systems. Such compounds help to elucidate the precise structural requirements for biological activity.

The stereoselective synthesis of aminotriol derivatives from stevioside, another diterpene, demonstrates the level of control that can be achieved. mdpi.com In this work, a key spiro-epoxide intermediate was opened with various amines in a stereoselective manner to produce a library of aminotriols. mdpi.com Regioselective reactions were also employed to form N,O-heterocyclic compounds. mdpi.com

While not directly involving totarol, these methodologies for the regio- and stereoselective synthesis of complex diterpene derivatives are highly relevant. mdpi.com Applying similar strategies, such as the stereospecific formation and regioselective opening of epoxide intermediates on the totarol backbone, would allow for the synthesis of precisely functionalized analogues. For example, the synthesis of 19-hydroxytotarol from methyl 13-oxopodocarp-8(14)-en-19-oate is an example of controlling functionalization at a specific site. publish.csiro.au These tailored molecules are invaluable for studying mechanisms of action, such as the inhibition of the bacterial cell division protein FtsZ, which has been a target for totarol and its derivatives. nih.govacs.orgacs.org

Molecular Mechanisms of Totaralolal S Biological Activities

Investigation of Antibacterial Molecular Mechanisms

Totaralol's antibacterial properties are attributed to several distinct molecular actions, primarily targeting fundamental cellular processes such as cell division and membrane integrity.

A primary mechanism of Totaralol's antibacterial action is the disruption of bacterial cytokinesis through the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. totarol.comwikipedia.orgresearchgate.net FtsZ is a crucial protein that assembles into a contractile ring, known as the Z-ring, at the site of cell division in most bacteria. researchgate.netrsc.org Inhibition of this process leads to the formation of long, filamentous cells that are unable to divide, ultimately resulting in bacterial death. totarol.comresearchgate.net

Studies have demonstrated that Totaralol directly targets FtsZ. It has been shown to inhibit the assembly of FtsZ and disrupt the formation of the Z-ring. totarol.comresearchgate.net For instance, in Bacillus subtilis, Totaralol treatment caused the FtsZ protein to form helical structures instead of the typical Z-ring. totarol.com Further in vitro assays with purified FtsZ from Mycobacterium tuberculosis (MtbFtsZ) confirmed that Totaralol perturbs the assembly dynamics of FtsZ protofilaments. acs.org It binds to MtbFtsZ with a dissociation constant (Kd) of 11 ± 2.3 μM and induces conformational changes in the protein. rsc.orgacs.org This interference with FtsZ assembly and dynamics is a key factor in Totaralol's ability to inhibit the proliferation of various Gram-positive bacteria. wikipedia.orgresearchgate.net

Table 1: Effect of Totaralol on FtsZ and Bacterial Cytokinesis

| Parameter | Organism | Observation | Reference |

|---|---|---|---|

| FtsZ Assembly | Bacillus subtilis | Disrupted Z-ring formation, induced helical FtsZ structures. | totarol.com |

| FtsZ Assembly | Mycobacterium tuberculosis | Inhibited polymerization of purified FtsZ protein. | totarol.comacs.org |

| Cell Morphology | Bacillus subtilis | Induced filamentation of cells. | totarol.comrsc.org |

| Binding Affinity (Kd) | Mycobacterium tuberculosis FtsZ | 11 ± 2.3 μM | rsc.orgacs.org |

| GTPase Activity | Mycobacterium tuberculosis FtsZ | 50% inhibition at 40 μM Totaralol. | rsc.org |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2 μM | acs.org |

Another significant antibacterial mechanism of Totaralol is its ability to compromise the structural and functional integrity of the bacterial cell membrane. nih.govtotarol.com This action leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govresearchgate.net

The lipophilic nature of Totaralol allows it to intercalate into the phospholipid bilayer of the bacterial membrane. wikipedia.orgresearchgate.net This insertion disrupts the normal packing of the phospholipid acyl chains, weakening the membrane structure. wikipedia.orgresearchgate.net The consequence of this disruption is a loss of membrane integrity, which has been confirmed through various experimental observations. For example, treatment of Staphylococcus aureus with Totarol (B1681349) resulted in a dose- and time-dependent increase in the electrical conductivity of the bacterial suspension, indicating leakage of ions. nih.gov Furthermore, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have visually confirmed severe damage to the cell membranes of S. aureus exposed to Totarol, showing cell lysis and the release of cytoplasmic contents. nih.govresearchgate.net

Table 2: Evidence of Totaralol-Induced Bacterial Membrane Disruption in Staphylococcus aureus

| Assay | Condition | Result | Reference |

|---|---|---|---|

| Electrical Conductivity | 1 μg/ml Totarol, 8 hours | 127.21% increase compared to control. | nih.gov |

| β-galactosidase Leakage | Totarol treatment | Induced production of cytoplasmic β-galactosidase. | nih.gov |

| Scanning Electron Microscopy (SEM) | Totarol treatment | Showed severe morphological alterations and fragmentary bacteria. | nih.gov |

| Transmission Electron Microscopy (TEM) | 1 μg/ml Totarol | Revealed lysis of the bacterial cell wall and loss of intracellular material. | nih.gov |

Totaralol has been shown to modulate the expression of bacterial genes, particularly those associated with virulence and biofilm formation. This activity can reduce the pathogenicity of bacteria and their resistance to antimicrobial agents.

In vancomycin-resistant Enterococcus faecalis (VREF), Totaralol has been observed to downregulate the expression of several key virulence genes in a concentration-dependent manner. cdnsciencepub.comcdnsciencepub.com These genes include vanA, which confers vancomycin (B549263) resistance, and genes related to adhesion and biofilm formation such as ace (adhesin of collagen), asa (aggregation substance), efaA (enterococcal surface adhesion), and esp (enterococcal surface protein). cdnsciencepub.comcdnsciencepub.com The downregulation of these genes weakens the bacteria's ability to cause infection and form protective biofilms. cdnsciencepub.com

Furthermore, in Staphylococcus aureus, the combination of Totaralol with berberine (B55584) chloride has been shown to effectively inhibit the transcription of biofilm-related genes, including sarA, cidA, and icaA. microbiologyresearch.orgnih.gov This synergistic effect highlights Totaralol's potential to combat biofilm-associated infections, which are notoriously difficult to treat. microbiologyresearch.org

Table 3: Modulation of Bacterial Gene Expression by Totaralol

| Organism | Gene(s) | Effect | Reference |

|---|---|---|---|

| Enterococcus faecalis (VREF) | vanA, ace, asa, efaA, esp | Concentration-dependent downregulation. | cdnsciencepub.comcdnsciencepub.com |

| Staphylococcus aureus | sarA, cidA, icaA | Inhibition of transcription (in combination with berberine chloride). | microbiologyresearch.orgnih.gov |

Disruption of Microbial Membrane Integrity

Elucidation of Antifungal Molecular Mechanisms

In addition to its antibacterial effects, Totaralol exhibits notable antifungal properties. totarol.comwikipedia.org The investigation into its antifungal mechanisms points towards the disruption of the fungal cell membrane as a primary mode of action.

The primary target for Totaralol's antifungal activity appears to be the fungal plasma membrane. mdpi.com Research has shown that Totaralol has a potent fungicidal effect against the pathogenic fungus Candida albicans, which is attributed to damage to its plasma membrane. mdpi.com This suggests that, similar to its antibacterial action, Totaralol's lipophilicity allows it to interact with and disrupt the fungal membrane.

Studies have also indicated that Totaralol can selectively inhibit the growth of various plant pathogenic fungi, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora nicotianae, without harming beneficial fungi. totarol.com This selectivity suggests a specific interaction with components or structures unique to these pathogenic fungi.

The disruption of the fungal plasma membrane by Totaralol is likely linked to interference with the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes that is absent in mammalian cells. gcms.cznih.gov Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. nih.govresearchgate.net

While direct enzymatic inhibition studies on Totaralol are limited, its action is analogous to azole antifungals, which inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, a key step in the ergosterol biosynthesis pathway. nih.govresearchgate.net Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which increases membrane permeability and results in cell lysis and death. nih.gov An evaluation of Totaralol as a potential inhibitor of the ergosterol biosynthesis pathway supports this proposed mechanism. gcms.cz This interference with a fundamental aspect of fungal cell structure explains its broad-spectrum antifungal activity. mdpi.com

Target Identification in Fungal Pathogens

Analysis of Anti-inflammatory Molecular Pathways

Totarol exhibits significant anti-inflammatory properties by modulating key signaling pathways and regulating the production of inflammatory mediators. glabridinchina.commyskinrecipes.com These actions suggest its potential to mitigate inflammatory responses at a molecular level.

Modulation of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPK)

Research indicates that Totarol can influence crucial signaling cascades involved in the inflammatory process. While direct, extensive studies on Totarol's effect on the NF-κB and MAPK pathways are still emerging, its impact on downstream inflammatory markers suggests an upstream regulatory role. The NF-κB pathway is a cornerstone in regulating inflammation, and its downregulation is a key target for anti-inflammatory agents. mdpi.comnih.gov Similarly, Mitogen-Activated Protein Kinases (MAPKs) are critical in signaling cellular responses to inflammatory stimuli. mdpi.com Some studies have shown that phytochemicals with structures related to Totarol can downregulate these pathways, providing a basis for its proposed mechanism. mdpi.commdpi.com

In silico studies have identified Totarol as a compound with appreciable anti-inflammatory potential, with good binding scores to targets like phospholipase A2 (PLA-2), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and NF-κB. nih.govresearchgate.net

Regulation of Cytokine and Chemokine Production

A key aspect of Totarol's anti-inflammatory activity is its ability to modulate the production of cytokines and chemokines, which are signaling proteins that orchestrate the inflammatory response. nih.govnih.gov Studies have demonstrated that Totarol can decrease the secretion of pro-inflammatory cytokines while promoting anti-inflammatory ones. totarol.com Specifically, in human-derived monocytic THP-1 cells, Totarol was shown to lower the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) and increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). totarol.com Pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α are known to be key mediators in the inflammatory cascade. nih.govnih.gov

| Cytokine | Type | Effect of Totarol | Cell Model | Reference |

|---|---|---|---|---|

| Interleukin-6 (IL-6) | Pro-inflammatory | Decreased Secretion | THP-1 cells | totarol.com |

| Interleukin-10 (IL-10) | Anti-inflammatory | Increased Secretion | THP-1 cells | totarol.com |

Characterization of Antioxidant Molecular Mechanisms

Totarol is recognized as a potent antioxidant, capable of neutralizing free radicals and bolstering the body's endogenous antioxidant defenses. glabridinchina.comresearchgate.net This dual action contributes significantly to its protective effects against oxidative stress, a condition implicated in numerous pathologies.

Reactive Oxygen Species (ROS) Scavenging Pathways

Totarol directly scavenges reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. glabridinchina.comnih.gov Its phenolic structure is key to this activity, allowing it to donate a hydrogen atom to neutralize free radicals. wikipedia.org The effectiveness of its radical scavenging ability has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. dergipark.org.trtjpr.org By directly quenching these damaging radicals, Totarol helps to protect biological systems from oxidative damage. researchgate.net Studies have shown it inhibits the autoxidation of linoleic acid and protects red blood cells against oxidative hemolysis. researchgate.net

Induction of Endogenous Antioxidant Defense Systems

Beyond direct scavenging, Totarol enhances the cell's own antioxidant machinery. e-dmj.org It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comresearchgate.net

Upon activation by Totarol, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of several protective genes. nih.gov This leads to increased production of key endogenous antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), as well as the antioxidant molecule glutathione (B108866) (GSH). researchgate.netnih.gov The induction of HO-1 is particularly significant, as this enzyme plays a crucial role in cellular defense against oxidative stress and inflammation. mdpi.com The activation of the Akt/GSK-3β pathway by Totarol has also been shown to contribute to the increased expression of Nrf2 and HO-1. researchgate.netnih.gov

| Molecular Target | Effect of Totarol | Resulting Action | Reference |

|---|---|---|---|

| Nrf2 | Activation/Increased Nuclear Translocation | Stimulates transcription of antioxidant genes | nih.govresearchgate.net |

| Heme Oxygenase-1 (HO-1) | Increased Protein Expression | Protects cells from oxidative stress | mdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Increased Activity/Expression | Enhances scavenging of superoxide radicals | researchgate.netnih.gov |

| Glutathione (GSH) | Increased Levels | Boosts cellular antioxidant capacity | researchgate.netnih.gov |

| Akt/GSK-3β Pathway | Activation/Phosphorylation | Contributes to Nrf2 and HO-1 induction | researchgate.netnih.gov |

Examination of Other Reported Molecular Interactions

Totarol's biological activity extends beyond its anti-inflammatory and antioxidant effects, with research pointing to several other molecular interactions.

One notable area is its potent antimicrobial activity. The mechanism is thought to involve the disruption of the bacterial cell membrane and the inhibition of key cellular processes. wikipedia.orgglabridinchina.com In Bacillus subtilis, proteomic analysis revealed that Totarol alters the expression of 139 proteins and represses major central metabolic dehydrogenases, leading to a metabolic shutdown. mdpi.commdpi.com It has also been proposed to inhibit the FtsZ protein, which is essential for bacterial cell division. wikipedia.orgtotarol.com Furthermore, in Pseudomonas aeruginosa, Totarol was found to inhibit enzymes involved in NADH oxidation within the electron transport chain. colab.ws In Staphylococcus aureus, it has been shown to act as an efflux pump inhibitor, which could help overcome antibiotic resistance. researchgate.net

Recent studies have also identified Totarol as an inhibitor of the human phosphatidylinositol 4-phosphate 5-kinase type I alpha (hPIP5K1α), an enzyme implicated in prostate cancer, with some synthetic derivatives showing potent inhibition. ull.es

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds can exert their effects, influencing everything from gene expression to cell survival and proliferation. nih.govroutledge.com The investigation of how compounds like Totaralolal interact with these intricate networks is crucial for understanding their therapeutic potential. routledge.com Cellular signaling pathways are complex systems that can be targeted to alter the expression of multiple inflammatory mediators, potentially rebalancing the entire cytokine network. nih.gov However, because these pathways are also integral to fundamental cellular processes like apoptosis and proliferation, their modulation must be carefully considered. nih.gov Short-term modulation may offer a way to influence gene expression related to inflammation without significant negative impacts on other essential cellular functions. nih.gov

Research has explored the modulation of various signaling pathways in different contexts. For instance, the JAK/STAT pathway is recognized for its fundamental role in inflammatory diseases, affecting the expression of both pro- and anti-inflammatory genes. nih.gov Other pathways, such as those involving MAPKs, are known to be involved in transducing signals from death receptors, which can lead to apoptosis. mdpi.com The specific effects are often context-dependent, influenced by the particular stimuli and the interplay with other signaling networks. mdpi.com

Interactions with Mitochondrial Function Indicators

Mitochondria are central to cellular energy production, metabolism, and programmed cell death. google.com Dysfunction in these organelles can contribute to a range of diseases. google.com Consequently, compounds that can modulate mitochondrial activity are of significant scientific interest. google.com

A study investigating compounds for their potential to treat disorders characterized by defective mitochondrial activity used several indicators to assess mitochondrial function. google.com These indicators included cell viability, cellular ATP levels, MTT (a measure of cellular dehydrogenase activity), mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) production, and cytochrome c levels. google.com

In a specific high-throughput screening assay, this compound was tested at a concentration of 20 μM. The results of this assay are detailed in the table below.

Table 1: Effects of this compound on Mitochondrial Function Indicators at 20 μM

| Indicator | Result |

| Viability | 0.591 |

| ATP | 0.829 |

| MTT | 1.526 |

| ΔΨm | 0.460 |

| ROS | 1.617 |

| Cytochrome c | -0.226 |

| Data sourced from a high-throughput screening assay designed to identify modulators of mitochondrial function. google.com |

These findings suggest that this compound interacts with multiple aspects of mitochondrial function. The positive values for ATP, MTT, and ROS suggest an increase in these parameters, while the negative value for cytochrome c indicates a decrease. The impact on viability is also noted.

Potential Interactions with Cytoskeleton Modulators

The cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, division, and intracellular transport. csic.es Agents that modulate the cytoskeleton, particularly microtubules, can interfere with these processes. csic.es Such interference can lead to a block in cell division and has been a strategy in cancer therapy. csic.es

While direct studies on this compound's interaction with the cytoskeleton are not specified, it is listed in a patent alongside other compounds identified as "cytoskeleton modulators" for treating metabolic disorders. google.com This suggests a potential, though not fully elucidated, role in modulating cytoskeletal functions. The rationale for investigating cytoskeleton modulators in this context is linked to their potential effects on mitochondrial activity and related cellular processes. google.com

Unspecified CFTR Relevance in High-Throughput Screening Contexts

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that functions as a chloride and bicarbonate channel. embopress.org Mutations in the CFTR gene cause cystic fibrosis. embopress.org High-throughput screening (HTS) assays are a common method used to identify small molecules that can modulate the function of defective CFTR, with the goal of developing new therapies. researchgate.netnih.gov These screens often involve measuring CFTR channel activity using fluorescence-based assays. researchgate.net

While this compound is mentioned in a patent that also broadly discusses methods for treating various disorders, a direct and specific link to CFTR modulation in a high-throughput screening context has not been detailed in the provided search results. google.com The relevance, if any, remains unspecified within this particular framework.

Structure Activity Relationship Sar and Rational Design in Totaralolal Research

Systematic Exploration of Totarol (B1681349) Derivatives for Specific Biological Targets

Initial research into the SAR of totarol primarily involved modifications to its B- and C-rings, though these changes did not lead to an increase in antimicrobial activity. nih.gov More recent efforts have shifted to modifying the A-ring and even replacing a carbon atom in the B-ring with nitrogen through de novo synthesis. nih.govnih.gov

A significant breakthrough came from the synthesis of heterocyclic analogues of totarol. nih.gov By introducing an indole (B1671886) moiety to the A-ring, researchers were able to create derivatives with enhanced antimicrobial activity compared to the original totarol molecule. nih.govnih.gov This discovery has opened new avenues for exploring structurally diverse scaffolds to further optimize the biological effects of totarol. nih.gov The synthesis of these derivatives often involves multiple steps, starting from a common intermediate and employing various chemical reactions to introduce new functional groups. frontiersin.orgamegroups.orgfrontiersin.org

Below is a table summarizing the antimicrobial activity of some totarol derivatives:

| Compound | Modification | Target Organism | Antimicrobial Activity (Compared to Totarol) |

| Indolototarol | Indole attached to A-ring | MRSA | Enhanced |

| B-ring Nitrogen Analogue | Carbon replaced by Nitrogen in B-ring | Various Bacteria | Explored for solubility |

Identification of Key Pharmacophoric Elements for Mechanistic Efficacy

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. nih.govwikipedia.org These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.govwikipedia.org Identifying the key pharmacophoric elements of totarol is crucial for understanding its mechanism of action and for designing more effective derivatives. nih.gov

For totarol and its derivatives, the key pharmacophoric features contributing to their antimicrobial activity are thought to include:

A phenolic hydroxyl group: This group can act as a hydrogen bond donor and is often crucial for activity.

A bulky hydrophobic diterpenoid core: This contributes to the molecule's ability to interact with and potentially disrupt bacterial cell membranes. nih.gov

An aromatic ring system: This can engage in various interactions with the biological target. wikipedia.org

The addition of an indole group in the more active derivatives introduces new pharmacophoric features, such as an additional hydrogen bond donor and an extended aromatic system, which likely contribute to their enhanced efficacy. nih.gov

De Novo Design and Targeted Synthesis of Novel Totaralolal Analogues

De novo design involves the creation of novel molecules from scratch, often with the aid of computational tools. numberanalytics.comfrontiersin.orgnih.gov This approach can be used to generate entirely new chemical scaffolds that incorporate the desired pharmacophoric features for a specific biological target. numberanalytics.comnih.gov In the context of totarol research, de novo design could be employed to create novel analogues with improved properties, such as enhanced potency or better solubility. nih.govmdpi.com

The process of targeted synthesis involves the strategic chemical synthesis of these newly designed molecules. amegroups.orgsioc-journal.cndovepress.com This often requires the development of new synthetic routes to access the desired chemical structures. mdpi.comeuropa.eu For instance, the synthesis of the indole-containing totarol derivatives required a multi-step process to build the heterocyclic ring onto the totarol scaffold. nih.gov

The general workflow for de novo design and targeted synthesis can be summarized as:

Identify key pharmacophoric features from known active compounds. nih.gov

Use computational methods to design new molecules incorporating these features. numberanalytics.com

Develop a synthetic route to create the designed molecules. amegroups.org

Synthesize and purify the novel analogues. frontiersin.org

Test the biological activity of the new compounds. frontiersin.org

Conformational Analysis and Ligand-Target Recognition Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orgorganicchemistrytutor.comscribd.com A molecule's conformation can significantly impact its ability to bind to a biological target. drugdesign.orgnih.govrsc.org Understanding the preferred conformations of totarol and its derivatives is essential for comprehending how they are recognized by their targets. oatext.comnih.govnih.gov

Computational methods can be used to calculate the energies of different conformations and to identify the most stable ones. nih.govdrugdesign.org This information, combined with experimental data, provides a detailed picture of the molecule's three-dimensional structure.

Ligand-target recognition studies aim to elucidate the specific interactions between a ligand (like a totarol derivative) and its biological target at the molecular level. oatext.comnih.govwikipedia.org These studies can involve a variety of techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information about the ligand-target complex. This knowledge is critical for rational drug design, as it allows for the optimization of the ligand's structure to improve its binding affinity and selectivity. nih.gov

Combinatorial and Synergistic Research with Totaralolal

Molecular Basis of Enhanced Biological Effects in Combination with Other Compounds

The enhanced biological effects of Totarol (B1681349) in combination with other compounds are rooted in its multifaceted molecular interactions. Research indicates that Totarol can potentiate the activity of conventional antibiotics, effectively lowering the minimum inhibitory concentration (MIC) required to combat bacterial growth. wikipedia.orgnih.gov This synergistic activity is often attributed to Totarol's ability to disrupt bacterial cell integrity and key cellular processes.

One of the primary mechanisms is the disruption of the bacterial cell membrane. totarol.com Totarol's phenolic group is thought to weaken the van der Waals interactions within the phospholipid bilayer of bacteria, compromising its structural integrity. wikipedia.org This disruption can lead to an inability to synthesize ATP and inhibit bacterial respiratory transport. wikipedia.org By compromising the bacterial membrane, Totarol can facilitate the entry and efficacy of other antimicrobial agents.

Furthermore, Totarol has been shown to inhibit the activity of multidrug resistance (MDR) efflux pumps. biointerfaceresearch.comnih.gov These pumps are a significant mechanism by which bacteria expel antibiotics, leading to drug resistance. By inhibiting these pumps, Totarol can increase the intracellular concentration of other antibiotics, thereby restoring or enhancing their effectiveness. biointerfaceresearch.comnih.gov For instance, subinhibitory concentrations of Totarol have been found to reduce the MICs of selected antibiotics against effluxing strains of Staphylococcus aureus. nih.gov

Another key target of Totarol is the FtsZ protein, which is essential for bacterial cell division. wikipedia.orgnih.gov By inhibiting the formation of the Z-ring, a polymer necessary for cytokinesis, Totarol can halt bacterial proliferation. wikipedia.orgtotarol.comnih.gov This mechanism, when combined with antibiotics that target other cellular pathways, can lead to a potent synergistic effect.

Recent studies have also highlighted Totarol's ability to downregulate the expression of key virulence genes in bacteria. In combination with vancomycin (B549263) against vancomycin-resistant Enterococcus faecalis (VREF), Totarol has been shown to decrease the expression of genes related to resistance and biofilm formation, such as vanA, ace, asa, efaA, and esp. cdnsciencepub.com

The synergistic effects of Totarol have been observed with a variety of compounds, as detailed in the table below.

| Combination | Target Organism | Observed Synergistic Effect | Reference |

| Totarol + Anacardic Acid | Staphylococcus aureus | Eightfold increase in the activity of Totarol. | nih.gov |

| Totarol + Methicillin (B1676495) | Staphylococcus aureus | Potentiation of methicillin activity. | wikipedia.org |

| Totarol + Erythromycin (B1671065) | Staphylococcus aureus | Potentiation of erythromycin activity. | wikipedia.org |

| Totarol + Berberine (B55584) Chloride | Staphylococcus aureus (biofilms) | Inhibition of biofilm-related genes (sarA, cidA, icaA). | microbiologyresearch.orgnih.gov |

| Totarol + Vancomycin | Vancomycin-Resistant Enterococcus faecalis (VREF) | Inhibition of bacterial growth and downregulation of virulence genes. | cdnsciencepub.com |

| Totarol + Isonicotinic acid hydrazide | Mycobacterium species | Potentiation of isonicotinic acid hydrazide activity. | wikipedia.org |

Investigation of Multi-Target Engagement and Polypharmacology

The concept of polypharmacology, where a single compound interacts with multiple targets, is central to understanding the broad-spectrum and synergistic activities of Totarol. biorxiv.orgbiorxiv.org Its ability to engage multiple cellular targets simultaneously contributes to its efficacy and its potential to overcome resistance mechanisms.

Totarol's polypharmacological profile includes:

Bacterial Cell Membrane Disruption: As previously mentioned, Totarol's interaction with the phospholipid bilayer is a key mechanism of action. wikipedia.org This non-specific interaction contributes to its broad activity against Gram-positive bacteria.

Inhibition of FtsZ: By targeting the FtsZ protein, Totarol disrupts a fundamental process in bacterial cell division, making it a valuable target for antibiotic development. wikipedia.orgnih.govnih.gov

Efflux Pump Inhibition: Totarol acts as an inhibitor of multidrug efflux pumps, such as the NorA pump in S. aureus, which is a significant contributor to antibiotic resistance. biointerfaceresearch.comnih.gov

Inhibition of Respiratory Chain: Research suggests that Totarol can inhibit oxygen consumption in the bacterial respiratory chain, further impeding cellular energy production. wikipedia.org

Neuroprotective Effects: Beyond its antimicrobial properties, Totarol has been investigated for its neuroprotective effects. Studies have shown its potential to reduce infarct volume in ischemia-reperfusion injury by activating the PKA/Creb pathway and increasing antioxidant levels. mdpi.com This suggests engagement with targets relevant to neurodegenerative and cerebrovascular disorders. mdpi.com

This multi-targeted approach is a significant advantage in combinatorial research. By engaging with various cellular pathways, Totarol can create a cellular environment where the action of a second compound is potentiated. For example, by weakening the cell membrane and inhibiting efflux pumps, Totarol can enhance the efficacy of an antibiotic that targets intracellular protein synthesis.

Rational Design of Synergistic Combinations for Mechanistic Insights

The understanding of Totarol's multi-target engagement provides a foundation for the rational design of synergistic combinations to gain deeper mechanistic insights. acs.org By strategically pairing Totarol with compounds that have well-defined mechanisms of action, researchers can elucidate the specific contributions of Totarol to the observed synergistic effect.

For instance, combining Totarol with a known FtsZ inhibitor could help to further delineate the specific interactions and conformational changes within the FtsZ protein that lead to cell division arrest. Similarly, pairing Totarol with various classes of antibiotics (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors) can reveal which combinations are most effective and why.

A key area of investigation is the use of Totarol to combat antibiotic resistance. The rational design of combinations with antibiotics that are currently ineffective due to resistance mechanisms can be a powerful strategy. For example, combining Totarol with a β-lactam antibiotic against a methicillin-resistant strain of S. aureus (MRSA) could restore the antibiotic's efficacy by inhibiting the efflux pumps that would otherwise expel it.

The development of novel Totarol derivatives also plays a crucial role in this area. By synthesizing derivatives with modified functional groups, researchers can probe the structure-activity relationships that govern Totarol's various biological activities. researchgate.net This can lead to the design of more potent and selective compounds for specific synergistic combinations.

Advanced Methodological Platforms for Totaralolal Research

Application of High-Throughput Screening (HTS) in Target Identification

No information is available on the use of high-throughput screening for target identification of a compound named "Totaralolal."

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

There are no published studies on the use of mass spectrometry-based metabolomics to elucidate the pathways involving "this compound."

Advanced Cell-Based Assays for Mechanistic Characterization

No advanced cell-based assays have been described in the scientific literature for the mechanistic characterization of "this compound."

Biophysical Techniques for Ligand-Protein Interaction Studies

There is no information on the application of biophysical techniques to study the interaction between "this compound" and any protein targets.

In Vitro and Ex Vivo Research Models for Mechanistic Validation

No in vitro or ex vivo research models have been documented for the mechanistic validation of "this compound."

Ecological and Evolutionary Perspectives of Totaralolal

Role of Totarol (B1681349) in Plant Chemical Defense Mechanisms

Totarol is a key component of the chemical defense system in the plants that produce it, exhibiting a wide range of protective activities. wikipedia.org The presence of totarol in the heartwood of trees like Podocarpus totara makes the wood exceptionally durable and resistant to rot, a quality recognized and utilized by the indigenous Māori people of New Zealand. wikipedia.orgimuascience.comtotarol.com This resistance stems from totarol's potent antimicrobial properties. wikipedia.org

The primary defense mechanism of totarol involves disrupting the cellular integrity of microbes. wikipedia.orgtotarol.com It is thought to interfere with the phospholipid bilayer of bacterial cell membranes, weakening the structure and leading to cell death. wikipedia.org Other proposed mechanisms include the inhibition of bacterial oxygen consumption and the disruption of the respiratory chain. researchgate.netresearchgate.net

Research has demonstrated totarol's effectiveness against a broad spectrum of microorganisms. It shows strong bactericidal activity against many Gram-positive bacteria, including antibiotic-resistant strains. imuascience.comnih.govtheplantcompany.co.nz Furthermore, studies have highlighted its antifungal capabilities against various plant pathogens. totarol.com For instance, totarol has been shown to selectively inhibit the growth of pathogenic fungi on the roots of seedlings without harming beneficial fungi. totarol.com

Beyond its antimicrobial and antifungal roles, totarol also exhibits insecticidal properties. totarol.comresearchgate.net It has been found in higher concentrations in ash trees resistant to the emerald ash borer, suggesting a role in deterring insect predation. totarol.com The compound's ability to repel insects was likely recognized in ancient times, as evidence suggests it may have been used to preserve meat at Neolithic sites. wikipedia.org

In some cases, totarol can also enhance the effectiveness of other antimicrobial agents. It has been observed to work synergistically with certain antibiotics to combat bacteria like Staphylococcus aureus. wikipedia.orgnih.gov Additionally, it can inhibit the action of efflux pumps, which are mechanisms that bacteria use to expel antibiotics and other harmful substances. nih.gov

Biogeographical Distribution and Ecological Significance of Totarol-Producing Species

Totarol is primarily found in species belonging to the conifer families Podocarpaceae and Cupressaceae. wikipedia.orgoup.com The Podocarpaceae, in particular, are a major source of this compound. wikipedia.org This plant family is a classic example of a group with an Antarctic flora distribution, with its main centers of diversity in the Southern Hemisphere, particularly in Australasia (including New Caledonia, Tasmania, and New Zealand) and to a lesser extent in Malesia and South America. wikipedia.orgnih.gov

The genus Podocarpus is the most species-rich within the family, with a significant presence in South America and the Indonesian islands. wikipedia.org While the family is predominantly southern, some genera extend north of the equator into regions like Indochina, the Philippines, southern Japan, and Mexico. wikipedia.orgconifers.org The global distribution of Podocarpaceae points to an ancient Gondwanan origin, with the breakup of the supercontinent driving the family's large-scale speciation. wikipedia.org The presence of related genera in both New Zealand and South America supports this theory. wikipedia.org

The ecological significance of totarol-producing species is substantial. As major components of forest ecosystems, particularly in wet tropical and subtropical montane forests, they contribute significantly to global biodiversity. nih.govconifers.org These long-lived trees, such as the Tōtara which can live for over a thousand years, provide stable habitats for numerous other species. imuascience.comtheplantcompany.co.nz The production of totarol not only ensures their own longevity by protecting them from decay and pests but also influences the surrounding soil microbial communities. vicereversaskin.comtotarol.com

Table 1: Geographic Distribution of Key Totarol-Producing Plant Families

| Plant Family | Key Genera Producing Totarol | Primary Geographic Distribution |

| Podocarpaceae | Podocarpus, Retrophyllum | Southern Hemisphere, with centers of diversity in Australasia (New Zealand, New Caledonia, Tasmania), Malesia, and South America. wikipedia.orgishs.orgrbge.org.uk |

| Cupressaceae | Chamaecyparis, Thuja, Thujopsis, Juniperus | Worldwide, with concentrations in North America, East Asia, and the far-southern regions of South America. wikipedia.orgresearchgate.netnih.govmdpi.com |

Evolutionary Conservation of Totaralol Biosynthetic Pathways

The biosynthesis of totarol is part of the broader family of terpenoid metabolic pathways, which are ancient and fundamental to plant life. nih.gov Terpenoids, including diterpenes like totarol, are synthesized from a common precursor molecule, geranylgeranyl diphosphate (B83284) (GGPP). nih.govacs.org The evolution of these pathways is closely linked to the evolution of land plants themselves, with the initial function being the production of essential phytohormones like gibberellins. nih.govfrontiersin.orgpnas.org

The enzymes responsible for creating the vast array of terpenoid structures are known as terpene synthases (TPSs). nih.govfrontiersin.org The evolutionary journey of these enzymes began with a bifunctional synthase in early land plants that produced ent-kaurene, a precursor to gibberellins. pnas.org Through processes of gene duplication and neofunctionalization—where a duplicated gene evolves a new function—the TPS family expanded dramatically. acs.org This expansion allowed for the production of a wide variety of specialized diterpenoids, including those used for chemical defense, such as totarol. frontiersin.orgoup.com

The core chemical reactions and the genes encoding the enzymes for diterpene biosynthesis are conserved across different plant lineages, indicating a shared evolutionary origin. acs.org However, subtle variations, sometimes as small as a single amino acid change in an enzyme, can lead to the production of different diterpene structures. acs.org This allows for the evolution of novel defensive compounds tailored to specific ecological pressures.

The biosynthetic pathway leading to totarol is a specialized branch of diterpene metabolism. While the initial steps involving the creation of the diterpene backbone are shared with primary metabolism, subsequent modifications by enzymes like cytochrome P450 monooxygenases lead to the final totarol molecule. oup.com The evolution of these specialized enzymes, like the CYP720B family in conifers, has been crucial for the development of potent chemical defenses like diterpene resin acids and related compounds such as totarol. oup.com The presence of totarol and similar diterpenes in both the Podocarpaceae and Cupressaceae families suggests that the biosynthetic pathway for these compounds is of ancient origin within the conifers. wikipedia.orgoup.complos.org

Future Directions and Emerging Research Avenues in Totaralolal Studies

Exploration of Novel Molecular Targets and Pathways

A primary goal for future Totaralolal research is the identification and validation of novel molecular targets. nih.gov While initial studies may have identified some biological activities, a systematic exploration is needed to uncover the full spectrum of its interactions. This involves screening this compound against diverse panels of enzymes, receptors, and other proteins to pinpoint direct binding partners. nih.gov

The discovery of abnormal signal transduction pathways in various diseases has led to the creation of agents that target specific elements within these cascades. cancernetwork.com Future studies should investigate this compound's effect on key signaling pathways implicated in disease, such as those involving receptor tyrosine kinases, mitogen-activated protein kinases (MAPKs), or transcription factors like NF-κB. nih.govdrugtargetreview.com For example, if this compound is found to inhibit a specific kinase, it could be explored as a lead compound for diseases driven by the hyperactivity of that enzyme. The identification of such targets is critical for rational drug design and for understanding the molecular basis of the compound's efficacy. nih.gov

Table 2: Potential Molecular Targets and Pathways for this compound Investigation

| Target Class | Specific Example | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Enzymes | Cyclooxygenases (COX-1/2) | Inflammation | Many natural products exhibit anti-inflammatory activity via COX inhibition. |

| Matrix Metalloproteinases (MMPs) | Cancer Metastasis, Arthritis | MMPs are key enzymes in tissue remodeling and disease progression. nih.gov | |

| Receptors | Transient Receptor Potential (TRP) Channels | Pain, Inflammation | TRP channels are sensors for various stimuli and are targets for analgesic drugs. nih.gov |

| Signaling Pathways | NF-κB Pathway | Inflammation, Cancer | This pathway is a master regulator of inflammatory and immune responses. drugtargetreview.com |

| PI3K/AKT Pathway | Cancer, Longevity | This pathway is crucial for cell growth, survival, and metabolism. escholarship.org | |

| Transcription Factors | Hypoxia-inducible factor (HIF) | Cancer | HIFs are key regulators of cellular response to low oxygen, a condition common in tumors. drugtargetreview.com |

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Key applications for this compound research include:

Predictive Modeling: AI algorithms can be trained on existing chemical and biological data to predict the pharmacokinetic and pharmacodynamic properties of this compound and its derivatives, helping to prioritize the most promising candidates for synthesis and testing. nih.gov

De Novo Design: Generative AI models can design novel molecules from scratch that are structurally related to this compound but possess optimized properties, such as increased potency or reduced off-target effects. frontiersin.org

Virtual Screening: AI can perform virtual screening of massive compound libraries to identify molecules with a high probability of binding to specific targets identified for this compound, significantly reducing the time and cost of experimental screening. nih.gov

Data Integration: AI is particularly adept at integrating multi-omics data to identify complex patterns and relationships that are not apparent to human researchers, leading to new hypotheses about this compound's mechanism of action. nih.gov

Table 3: Machine Learning Models and Their Application in this compound Research

| AI/ML Model | Application Area | Description |

|---|---|---|

| Deep Neural Networks (DNNs) | Property Prediction, De Novo Design | Sophisticated models that can learn complex patterns from large datasets, used for predicting bioactivity and generating novel structures. nih.gov |

| Random Forest | QSAR, Virtual Screening | An ensemble method that improves prediction accuracy for structure-activity relationships. mdpi.com |

| Support Vector Machines (SVM) | Target Identification | Classifies compounds based on their properties, useful for predicting whether this compound will interact with a particular target family. |

| Generative Adversarial Networks (GANs) | Inverse Molecular Design | Generates novel molecular structures with desired properties based on the this compound scaffold. frontiersin.org |

Development of Advanced In Vitro Organoid and Microfluidic Models for Mechanistic Research

To bridge the gap between traditional cell culture and in vivo studies, advanced in vitro models are essential for investigating this compound's mechanisms. uu.nl Three-dimensional (3D) organoids and microfluidic organ-on-a-chip (OOC) platforms offer more physiologically relevant environments by replicating tissue architecture, cell-cell interactions, and dynamic microenvironments. researchgate.netresearchgate.netmdpi.com

Organoids: These self-assembling, stem-cell-derived structures mimic the structure and function of human organs in miniature. frontiersin.org Culturing organoids (e.g., liver, gut, or tumor organoids) and treating them with this compound can provide detailed insights into its tissue-specific effects, metabolism, and efficacy in a human-relevant context. nih.gov

Microfluidic (Organ-on-a-Chip) Models: These devices allow for the precise control of the cellular microenvironment, including fluid flow and mechanical forces. researchgate.net An OOC model could be used to study this compound's effects on specific biological barriers, like the intestinal wall or the blood-brain barrier, or to investigate interactions between different organoid types on a single chip. uts.edu.aumdpi.com These models are particularly valuable for studying complex physiological responses that cannot be replicated in static cultures. mdpi.com

The use of these advanced models will enable more accurate preclinical predictions and a deeper mechanistic understanding of how this compound functions at the tissue and organ level. frontiersin.org

Table 4: Comparison of Advanced In Vitro Models for this compound Studies

| Model Type | Key Features | Advantages for this compound Research | Limitations |

|---|---|---|---|

| 2D Cell Culture | Monolayer of cells on a flat surface. | High-throughput screening, cost-effective. frontiersin.org | Lacks physiological relevance, poor cell-cell interaction. uu.nl |

| 3D Spheroids/Organoids | Self-organized 3D cell aggregates. frontiersin.org | Mimics tissue-like architecture and cell-cell interactions. researchgate.net | Limited nutrient supply to core, lack of vascularization. researchgate.net |

| Organ-on-a-Chip (OOC) | Microfluidic culture with dynamic flow and mechanical cues. mdpi.com | High physiological relevance, enables multi-organ interaction studies. researchgate.net | Complex fabrication, lower throughput, high cost. mdpi.com |

Expanding the Scope of this compound Research in Chemical Ecology

Assuming this compound is a natural product, its ecological role is a critical yet underexplored area of research. Chemical ecology investigates the role of chemical compounds in the interactions between organisms. uni-koeln.decornell.edu Future research should focus on understanding why the source organism produces this compound and how it mediates interactions within its ecosystem.

Potential research directions include:

Plant-Herbivore Interactions: Investigating whether this compound functions as a defense compound against insect herbivores, acting as a toxin, repellent, or feeding deterrent. scielo.brresearchgate.net

Allelopathy: Studying the potential for this compound to inhibit the growth of competing plant species.

Communication: Exploring if volatile derivatives of this compound act as semiochemicals, signaling molecules that convey information to other plants or attract natural enemies of herbivores. nih.gov

Microbial Interactions: Examining the effect of this compound on soil microbes, such as pathogenic or symbiotic fungi and bacteria. frontiersin.org

This research would not only provide fundamental biological insights but could also lead to novel applications in sustainable agriculture, for example, by harnessing this compound's properties for pest management. slu.senih.gov Combining analytical chemistry, molecular biology, and ecological experiments will be key to uncovering the chemical secrets of this compound in its natural context. uni-koeln.de

Table 5: Research Questions in the Chemical Ecology of this compound

| Research Area | Key Question | Experimental Approach | Potential Application |

|---|---|---|---|

| Defense against Herbivory | Does this compound reduce feeding by insect herbivores? | Laboratory and field-based feeding assays with relevant insect species. | Development of natural pesticides. scielo.br |

| Plant-Plant Communication | Does exposure to this compound induce defense responses in neighboring plants? | Volatile collection and exposure experiments, gene expression analysis in receiver plants. | Enhancing crop resilience. nih.gov |

| Pollinator Interaction | Does the presence of this compound in nectar or floral scents affect pollinator behavior? | Behavioral assays with pollinators, chemical analysis of floral rewards. | Understanding pollination syndromes. cornell.edu |

| Antimicrobial Activity | Is this compound effective against plant pathogens? | In vitro and in vivo assays against pathogenic fungi and bacteria. | Development of natural fungicides/bactericides. |

Q & A

Q. How can researchers mitigate bias in this compound’s preclinical data interpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.